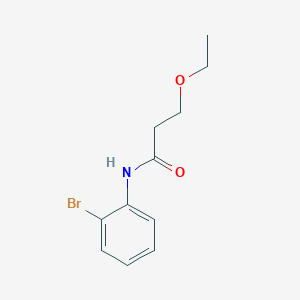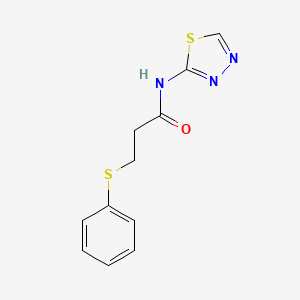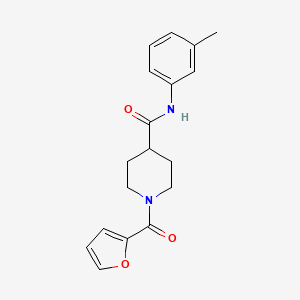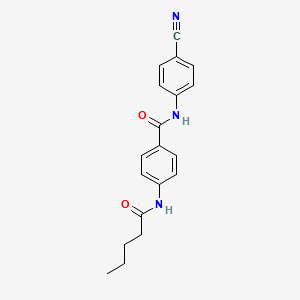![molecular formula C13H12F3N3O3S2 B14960083 3-(benzylsulfonyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B14960083.png)
3-(benzylsulfonyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-PHENYLMETHANESULFONYL-N-[5-(TRIFLUOROMETHYL)-1,3,4-THIADIAZOL-2-YL]PROPANAMIDE is a complex organic compound that features a phenylmethanesulfonyl group and a trifluoromethyl-substituted thiadiazole ring
Métodos De Preparación
The synthesis of 3-PHENYLMETHANESULFONYL-N-[5-(TRIFLUOROMETHYL)-1,3,4-THIADIAZOL-2-YL]PROPANAMIDE typically involves multiple steps. One common synthetic route starts with the preparation of the 1,3,4-thiadiazole ring, which can be achieved through the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic conditions. The trifluoromethyl group is introduced via nucleophilic substitution reactions using reagents like trifluoromethyltrimethylsilane. The phenylmethanesulfonyl group is then attached through sulfonation reactions involving phenylmethanesulfonyl chloride and suitable amines under basic conditions .
Análisis De Reacciones Químicas
3-PHENYLMETHANESULFONYL-N-[5-(TRIFLUOROMETHYL)-1,3,4-THIADIAZOL-2-YL]PROPANAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a sulfide.
Aplicaciones Científicas De Investigación
3-PHENYLMETHANESULFONYL-N-[5-(TRIFLUOROMETHYL)-1,3,4-THIADIAZOL-2-YL]PROPANAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a candidate for studying enzyme inhibition and protein interactions.
Mecanismo De Acción
The mechanism of action of 3-PHENYLMETHANESULFONYL-N-[5-(TRIFLUOROMETHYL)-1,3,4-THIADIAZOL-2-YL]PROPANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The sulfonyl group can form strong hydrogen bonds with target proteins, leading to inhibition or modulation of their activity .
Comparación Con Compuestos Similares
Similar compounds include:
Phenylmethanesulfonyl fluoride: A widely used serine protease inhibitor.
Trifluoromethylated thiadiazoles: These compounds share the trifluoromethyl and thiadiazole moieties but differ in their additional substituents and overall structure.
Indole-3-acetic acid derivatives containing 1,3,4-thiadiazole: These compounds have similar structural features but are used primarily in plant biology
3-PHENYLMETHANESULFONYL-N-[5-(TRIFLUOROMETHYL)-1,3,4-THIADIAZOL-2-YL]PROPANAMIDE stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C13H12F3N3O3S2 |
|---|---|
Peso molecular |
379.4 g/mol |
Nombre IUPAC |
3-benzylsulfonyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]propanamide |
InChI |
InChI=1S/C13H12F3N3O3S2/c14-13(15,16)11-18-19-12(23-11)17-10(20)6-7-24(21,22)8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,17,19,20) |
Clave InChI |
PPCYMYMSRRAXAQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CS(=O)(=O)CCC(=O)NC2=NN=C(S2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-tert-butyl-5-oxo-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}pyrrolidine-3-carboxamide](/img/structure/B14960021.png)
![2-methoxy-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B14960028.png)


![N-[4-(diethylsulfamoyl)phenyl]-3-phenylbutanamide](/img/structure/B14960048.png)




![2,2-dimethyl-N-[4-(propan-2-yl)phenyl]butanamide](/img/structure/B14960099.png)
![Ethyl oxo[(2,4,5-trichlorophenyl)amino]acetate](/img/structure/B14960102.png)
![N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]tetrahydrofuran-2-carboxamide](/img/structure/B14960107.png)
